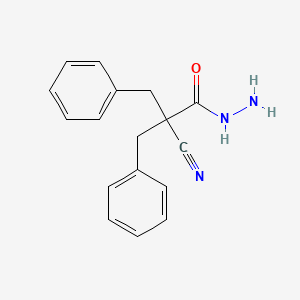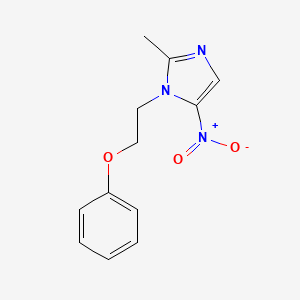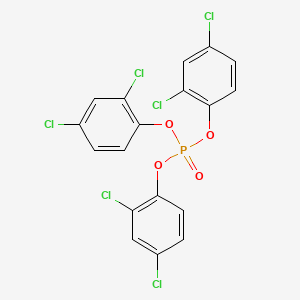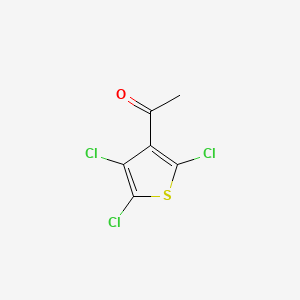
Ethanone, 1-(2,4,5-trichloro3-thienyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(2,4,5-trichloro-3-thienyl)-: is a chemical compound with the molecular formula C6H3Cl3OS It is a derivative of thienyl ethanone, where the thienyl ring is substituted with three chlorine atoms at positions 2, 4, and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2,4,5-trichloro-3-thienyl)- typically involves the chlorination of thienyl ethanone. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the thienyl ring. Common reagents used in this process include chlorine gas or other chlorinating agents, and the reaction is often conducted in the presence of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using advanced equipment to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors and automated systems can improve efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Ethanone, 1-(2,4,5-trichloro-3-thienyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thienyl ethanone derivative.
Substitution: The chlorine atoms on the thienyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienyl ring.
Applications De Recherche Scientifique
Ethanone, 1-(2,4,5-trichloro-3-thienyl)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(2,4,5-trichloro-3-thienyl)- involves its interaction with molecular targets in biological systems. The compound can interact with enzymes, receptors, or other proteins, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Ethanone, 1-(2-thienyl)-: A similar compound without the chlorine substitutions.
Ethanone, 1-(2,4,5-trimethylphenyl)-: Another derivative with methyl groups instead of chlorine atoms.
Uniqueness: Ethanone, 1-(2,4,5-trichloro-3-thienyl)- is unique due to the presence of three chlorine atoms on the thienyl ring, which can significantly influence its chemical reactivity and biological activity compared to its non-chlorinated or differently substituted analogs.
Propriétés
Numéro CAS |
89284-87-7 |
|---|---|
Formule moléculaire |
C6H3Cl3OS |
Poids moléculaire |
229.5 g/mol |
Nom IUPAC |
1-(2,4,5-trichlorothiophen-3-yl)ethanone |
InChI |
InChI=1S/C6H3Cl3OS/c1-2(10)3-4(7)6(9)11-5(3)8/h1H3 |
Clé InChI |
IAIAHQFUCALRGH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(SC(=C1Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-methylbenzyl)piperazin-1-yl]-N'-[(E)-(5-methylfuran-2-yl)methylidene]acetohydrazide](/img/structure/B14166766.png)

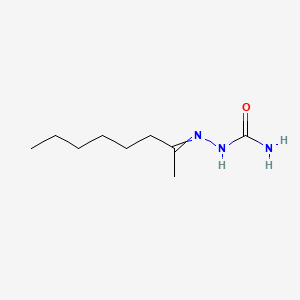
![2,6-Difluoro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B14166779.png)
![n-[2-(1h-Indol-3-yl)ethyl]-7h-purin-6-amine](/img/structure/B14166793.png)

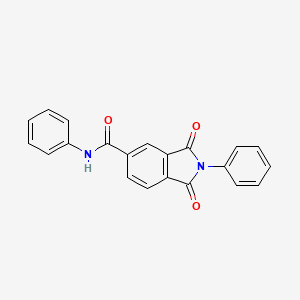
![3-[4-(4-methylphenyl)-1-oxophthalazin-2-yl]-N-pyridin-3-ylpropanamide](/img/structure/B14166804.png)

